molecular formula C9H4Cl3NO4 B14743603 4-Nitrophenyl 2,3,3-trichloroprop-2-enoate CAS No. 2224-95-5

4-Nitrophenyl 2,3,3-trichloroprop-2-enoate

Cat. No.: B14743603
CAS No.: 2224-95-5
M. Wt: 296.5 g/mol
InChI Key: CIYHIVGZSBCLRL-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2,3,3-trichloroprop-2-enoate is an organic compound with the molecular formula C9H4Cl3NO4 It contains a nitro group attached to a phenyl ring and an ester group linked to a trichloroprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2,3,3-trichloroprop-2-enoate typically involves the esterification of 4-nitrophenol with 2,3,3-trichloroprop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2,3,3-trichloroprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, alcohols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Scientific Research Applications

4-Nitrophenyl 2,3,3-trichloroprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2,3,3-trichloroprop-2-enoate involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of 4-nitrophenol. This reaction can be monitored spectrophotometrically, making it useful in enzyme assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl 2,3,3-trichloroprop-2-enoate is unique due to the presence of the trichloroprop-2-enoate group, which imparts distinct chemical reactivity and potential applications compared to other 4-nitrophenyl esters. Its ability to undergo specific chemical reactions and its utility in various research fields highlight its significance.

Properties

CAS No.

2224-95-5

Molecular Formula

C9H4Cl3NO4

Molecular Weight

296.5 g/mol

IUPAC Name

(4-nitrophenyl) 2,3,3-trichloroprop-2-enoate

InChI

InChI=1S/C9H4Cl3NO4/c10-7(8(11)12)9(14)17-6-3-1-5(2-4-6)13(15)16/h1-4H

InChI Key

CIYHIVGZSBCLRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(=C(Cl)Cl)Cl

Origin of Product

United States

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